(3S)-3-Amino-3-cyclopropylpropanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of “(3S)-3-Amino-3-cyclopropylpropanoic acid” is C6H11NO2. The InChI code is 1S/C6H11NO2.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 . The molecular weight is 129.16 g/mol.
Physical And Chemical Properties Analysis
“(3S)-3-Amino-3-cyclopropylpropanoic acid” is a powder . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Natural Compound Derivatives and Their Applications
Research on isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products highlights the importance of such structures in various biological activities. These compounds, found in plants, insects, bacteria, and fungi, have been synthesized and studied for their toxicological and pharmacological properties. The toxicity of 3-nitropropanoic acid, for instance, is linked to its inhibition of mitochondrial respiration, a trait that could offer insights into designing compounds with specific biological activities (Becker et al., 2017).
Pharmacological Effects of Phenolic Acids
Chlorogenic Acid (CGA) serves as an example of a phenolic acid with wide-ranging therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. CGA's ability to modulate lipid metabolism and glucose could suggest potential metabolic applications of similar compounds (Naveed et al., 2018).
Analytical Applications
The ninhydrin reaction, used for analyzing amino acids, peptides, and proteins, showcases the utility of specific chemical reactions in detecting and quantifying biological molecules. This method's broad application across scientific disciplines underlines the significance of chemical reactions involving amino groups and could hint at analytical uses for amino-acid derivatives (Friedman, 2004).
Synthesis and Transformation of Functionalized β-Amino Acid Derivatives
The application of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives points to the versatility of amino acids in drug research and development. Such synthetic approaches could be relevant to exploring the chemical transformations and potential applications of (3S)-3-Amino-3-cyclopropylpropanoic acid (Kiss et al., 2018).
Biomedical Applications of Poly(amino acid)s
Studies on polymers based on amino acids for biomedical applications, such as drug and gene delivery, highlight the biocompatibility and functionality of amino acid-based materials. This research area could offer insights into developing novel materials or carriers for biomedical applications, potentially including derivatives of (3S)-3-Amino-3-cyclopropylpropanoic acid (Sanda & Endo, 1999).
Safety And Hazards
The safety information for “(3S)-3-Amino-3-cyclopropylpropanoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
properties
IUPAC Name |
(3S)-3-amino-3-cyclopropylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFMMMLMIDKCB-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Amino-3-cyclopropylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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